molecular formula C7H13N3 B2469241 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine CAS No. 939758-36-8

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine

Cat. No. B2469241
CAS RN: 939758-36-8
M. Wt: 139.202
InChI Key: CHDZUOYFDBMNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine is a chemical compound with the molecular formula C8H15N3. It is also known as Clonidine, a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic outflow from the central nervous system, leading to a decrease in heart rate and blood pressure.

Scientific Research Applications

Syntheses of N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides

In this study, a series of substituted N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines were synthesized. These compounds were derived from the reaction of 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with substituted benzoyl chloride or substituted-benzene sulfonyl chloride, respectively. This research demonstrates the versatility of 1-methyl-1H-imidazol-2-amine in forming substituted benzamides and benzenesulfonamides, important for various chemical syntheses (Shafiee et al., 2005).

Synthesis of Benzimidazoles Bearing Oxadiazole Nucleus as Anticancer Agents

This research involved synthesizing new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones. These compounds showed significant to good anticancer activity in vitro. One compound, in particular, emerged as a lead compound due to its significant growth inhibition activity. This study highlights the potential of 1-methyl-1H-imidazol-2-amine derivatives in developing anticancer agents (Rashid et al., 2012).

A Palladium Iodide-Catalyzed Oxidative Aminocarbonylation-Heterocyclization Approach to Functionalized Benzimidazoimidazoles

This study describes a novel synthesis method for functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. The method involves oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, demonstrating the chemical flexibility and utility of 1-methyl-1H-imidazol-2-amine in producing complex heterocyclic compounds (Veltri et al., 2018).

properties

IUPAC Name

1-methyl-N-propan-2-ylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)9-7-8-4-5-10(7)3/h4-6H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDZUOYFDBMNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine

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